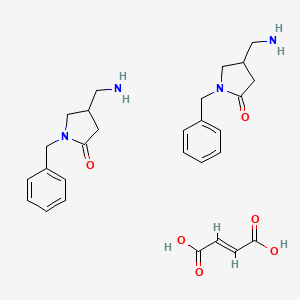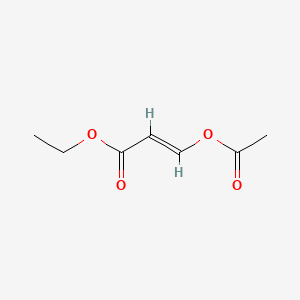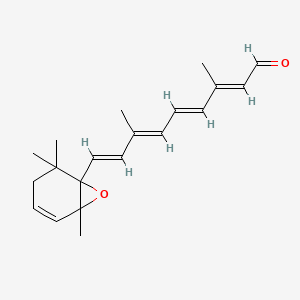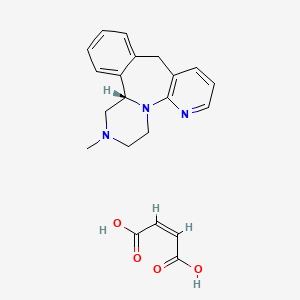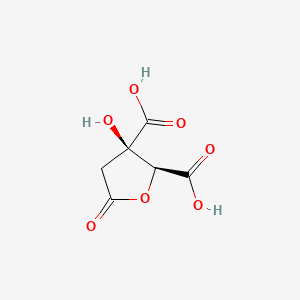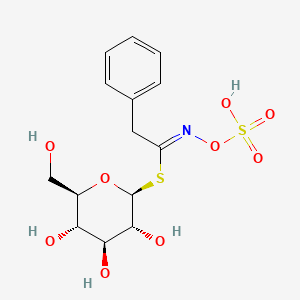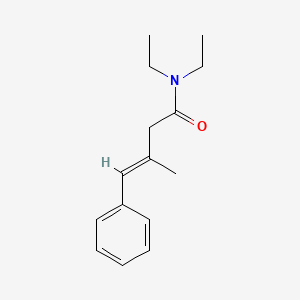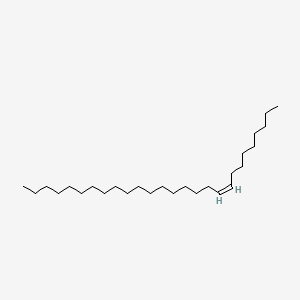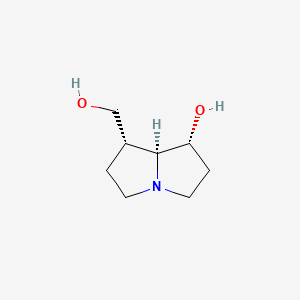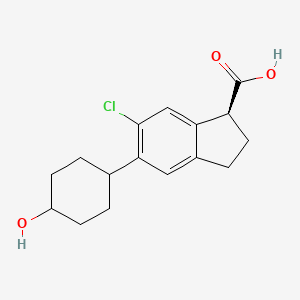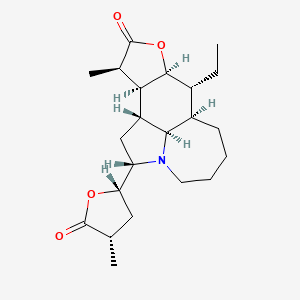
Tuberostemonine N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tuberostemonine N is an alkaloid. It has a role as a metabolite.
Applications De Recherche Scientifique
Anti-Inflammatory and Therapeutic Potential
Tuberostemonine N, derived from Stemona tuberosa, has shown promising results in suppressing cigarette smoke-induced sub-acute lung inflammation in mice. This compound significantly decreased the infiltration of peribronchial and perivascular inflammatory cells, inhibited the secretion of pro-inflammatory cytokines and chemokines in bronchoalveolar lavage fluid (BALF), and reduced alveoli size in lung tissues. These findings suggest that Tuberostemonine N may serve as a novel therapeutic agent for lung diseases such as COPD (Jung et al., 2016).
Immunomodulatory Effects
Research on tuberostemonine stereoisomers, including Tuberostemonine N, from Stemona tuberosa indicates that these compounds have significant immunomodulatory properties. While Tuberostemonine N itself did not significantly affect cytokine production in splenic T cells, its counterpart, Tuberostemonine O, selectively suppressed interleukin (IL)‐2 production and inhibited IL‐2-induced T-cell proliferation in a dose-dependent manner. This suggests a potential role for tuberostemonine alkaloids in controlling chronic inflammatory and autoimmune diseases caused by hyperactivated T cells (Jang et al., 2014).
Pharmacokinetics and Biodistribution
Studies on the metabolic profiles of tuberostemonine N and its stereoisomer in rats have provided insights into their pharmacokinetics and biodistribution. These studies are crucial for understanding the differences in pharmacological effects between the isomers and can inform the development of therapeutic agents based on these compounds (Tong et al., 2017).
Chemical Diversity and Synthesis
Investigations into the chemical components of Stemona tuberosa have led to the isolation of various tuberostemonine alkaloids, including Tuberostemonine N. These studies not only contribute to our understanding of the chemical diversity within the Stemona species but also facilitate the development of synthetic strategies for these complex molecules, potentially enabling their broader application in medicinal chemistry (Jiang et al., 2006).
Propriétés
Nom du produit |
Tuberostemonine N |
|---|---|
Formule moléculaire |
C22H33NO4 |
Poids moléculaire |
375.5 g/mol |
Nom IUPAC |
(1R,3S,9R,10R,11S,14R,15S,16R)-10-ethyl-14-methyl-3-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]-12-oxa-4-azatetracyclo[7.6.1.04,16.011,15]hexadecan-13-one |
InChI |
InChI=1S/C22H33NO4/c1-4-13-14-7-5-6-8-23-16(17-9-11(2)21(24)26-17)10-15(19(14)23)18-12(3)22(25)27-20(13)18/h11-20H,4-10H2,1-3H3/t11-,12+,13+,14+,15+,16-,17-,18+,19+,20-/m0/s1 |
Clé InChI |
GYOGHROCTSEKDY-ISVJHBHWSA-N |
SMILES isomérique |
CC[C@@H]1[C@H]2CCCCN3[C@H]2[C@H](C[C@H]3[C@@H]4C[C@@H](C(=O)O4)C)[C@@H]5[C@H]1OC(=O)[C@@H]5C |
SMILES canonique |
CCC1C2CCCCN3C2C(CC3C4CC(C(=O)O4)C)C5C1OC(=O)C5C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



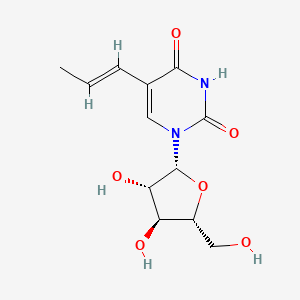
![(3E,5E,7E,9E,11E,13E,15E,17E)-1-[(1S,4S)-1,4-dihydroxy-2,2-dimethyl-6-methylidenecyclohexyl]-18-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-3,5,7,9,11,13,15,17-octaen-2-one](/img/structure/B1234423.png)
![(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-fluoro-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B1234424.png)

